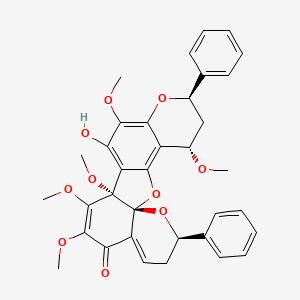
Calycopterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calycopterone, also known as this compound, is a useful research compound. Its molecular formula is C35H34O10 and its molecular weight is 614.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Calycopterone has been reported to exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound operates through multiple pathways, including the induction of apoptosis and inhibition of cell proliferation. It affects the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival.
-
In Vitro Studies :
- In studies involving human tumor cell lines, this compound demonstrated notable efficacy against solid tumors, with IC50 values indicating potent activity .
- A specific study reported that this compound effectively inhibited the proliferation of KRAS-mutated A549 lung cancer cells, showcasing its potential as a therapeutic agent for lung cancer.
-
In Vivo Studies :
- Animal models treated with this compound showed significant tumor regression in xenograft models of breast cancer, suggesting its potential for clinical application in combination therapies.
Antioxidant Properties
This compound has demonstrated strong antioxidant activity, which is critical in protecting cells from oxidative stress.
- Radical Scavenging Activity :
Hepatoprotective Effects
The hepatoprotective properties of this compound are significant, especially in models of liver damage.
- Mechanism : The compound appears to restore liver function by reducing elevated levels of liver enzymes (ALP, AST, ALT) induced by hepatotoxic agents like atorvastatin and clopidogrel .
- Case Studies :
Antidiabetic Activity
This compound has shown promise in managing diabetes through its effects on blood glucose levels.
- Study Findings : In streptozotocin-induced diabetic rats, treatment with hydroalcoholic extracts containing this compound resulted in significant reductions in blood glucose levels over two weeks. The treated groups exhibited improved glycemic control compared to untreated controls .
Summary of Biological Activities
The following table summarizes the biological activities of this compound:
| Application | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | Significant cytotoxicity | Induction of apoptosis; inhibition of PI3K/Akt/mTOR |
| Antioxidant | Strong radical scavenging | Scavenging superoxide and hydroxyl radicals |
| Hepatoprotective | Restoration of liver function | Reduction of liver enzyme levels |
| Antidiabetic | Blood glucose reduction | Modulation of oxidative stress |
Propriétés
Formule moléculaire |
C35H34O10 |
|---|---|
Poids moléculaire |
614.6 g/mol |
Nom IUPAC |
(1R,5S,7R,13S,20R)-11-hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one |
InChI |
InChI=1S/C35H34O10/c1-38-24-18-23(20-14-10-7-11-15-20)43-30-25(24)29-26(28(37)31(30)39-2)34(42-5)33(41-4)32(40-3)27(36)21-16-17-22(44-35(21,34)45-29)19-12-8-6-9-13-19/h6-16,22-24,37H,17-18H2,1-5H3/t22-,23-,24+,34+,35-/m1/s1 |
Clé InChI |
CRTQTCGLSVSTRI-ZXTJMZMPSA-N |
SMILES isomérique |
CO[C@H]1C[C@@H](OC2=C(C(=C3C(=C12)O[C@@]45[C@]3(C(=C(C(=O)C4=CC[C@@H](O5)C6=CC=CC=C6)OC)OC)OC)O)OC)C7=CC=CC=C7 |
SMILES canonique |
COC1CC(OC2=C(C(=C3C(=C12)OC45C3(C(=C(C(=O)C4=CCC(O5)C6=CC=CC=C6)OC)OC)OC)O)OC)C7=CC=CC=C7 |
Synonymes |
calycopterone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















